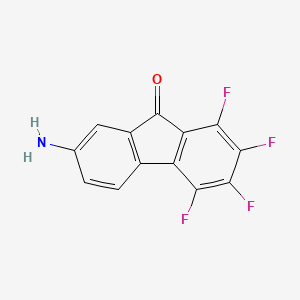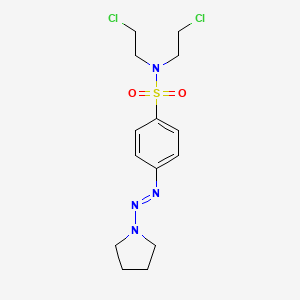
N,N-Bis(2-chloroethyl)-4-pyrrolidin-1-yldiazenyl-benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Bis(2-chloroethyl)-4-pyrrolidin-1-yldiazenyl-benzenesulfonamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of two chloroethyl groups, a pyrrolidine ring, and a diazenyl-benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-chloroethyl)-4-pyrrolidin-1-yldiazenyl-benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-aminobenzenesulfonamide with pyrrolidine to form 4-pyrrolidin-1-ylbenzenesulfonamide. This intermediate is then reacted with 2-chloroethylamine hydrochloride under controlled conditions to introduce the chloroethyl groups, resulting in the formation of the final compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, purification through recrystallization, and quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(2-chloroethyl)-4-pyrrolidin-1-yldiazenyl-benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The chloroethyl groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N,N-Bis(2-chloroethyl)-4-pyrrolidin-1-yldiazenyl-benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of certain cancers due to its alkylating properties.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-Bis(2-chloroethyl)-4-pyrrolidin-1-yldiazenyl-benzenesulfonamide involves its ability to form covalent bonds with nucleophilic sites in biological molecules. This can lead to the alkylation of DNA, RNA, and proteins, disrupting their normal function and potentially causing cell death. The compound’s molecular targets include guanine bases in DNA, leading to cross-linking and inhibition of DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
N,N-Bis(2-chloroethyl)amine: Known for its use in chemotherapy as an alkylating agent.
N,N-Bis(2-chloroethyl)aniline: Used in the synthesis of various organic compounds and materials.
N,N-Bis(2-chloroethyl)cyclopropanamine: Studied for its potential biological activity and chemical properties.
Uniqueness
N,N-Bis(2-chloroethyl)-4-pyrrolidin-1-yldiazenyl-benzenesulfonamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse applications in scientific research and industry, making it a valuable compound for further exploration.
Properties
CAS No. |
55469-84-6 |
|---|---|
Molecular Formula |
C14H20Cl2N4O2S |
Molecular Weight |
379.3 g/mol |
IUPAC Name |
N,N-bis(2-chloroethyl)-4-(pyrrolidin-1-yldiazenyl)benzenesulfonamide |
InChI |
InChI=1S/C14H20Cl2N4O2S/c15-7-11-20(12-8-16)23(21,22)14-5-3-13(4-6-14)17-18-19-9-1-2-10-19/h3-6H,1-2,7-12H2 |
InChI Key |
FQFAZLDHLDLRCE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)N=NC2=CC=C(C=C2)S(=O)(=O)N(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-[2-(4-Chloro-2,5-dimethoxyphenyl)hydrazinylidene]-4-methyl-1,3-thiazol-2(5H)-imine](/img/structure/B14002848.png)
![3-(4-Aminophenyl)-7-(isoquinolin-4-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14002850.png)

![2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-methyl-N-phenylacetamide;ethanesulfonic acid](/img/structure/B14002860.png)
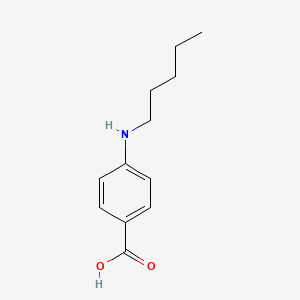

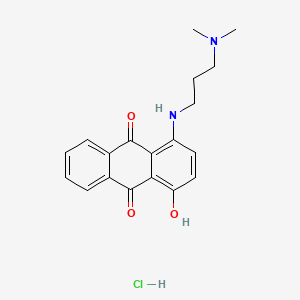
![1-(Furan-2-ylmethyl)-3-{4-[(e)-phenyldiazenyl]phenyl}urea](/img/structure/B14002903.png)
![2-[[4-[1-(2,4-Diaminopteridin-6-yl)ethylamino]benzoyl]amino]pentanedioic acid](/img/structure/B14002915.png)
![4-(4-Ethoxy-2-morpholin-4-ylpyrimido[4,5-d]pyrimidin-7-yl)morpholine](/img/structure/B14002920.png)
![2-[2-(2-Hydroxyethylamino)ethylamino]naphthalene-1,4-dione](/img/structure/B14002934.png)
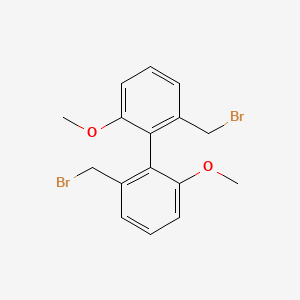
![tert-butyl N-[trans-5,5-difluoro-2-hydroxy-cyclohexyl]carbamate](/img/structure/B14002940.png)
